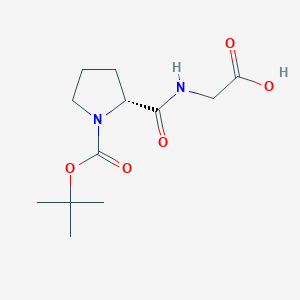

1-Boc-D-prolyl-glycine

Vue d'ensemble

Description

1-Boc-D-prolyl-glycine is a synthetic compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Boc-D-prolyl-glycine is typically synthesized through the protection of the amino group of D-proline with a Boc group, followed by coupling with glycine. The process involves:

Protection of D-proline: The amino group of D-proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.

Coupling with Glycine: The Boc-protected D-proline is then coupled with glycine using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions: 1-Boc-D-prolyl-glycine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

Deprotected Amino Acids: Removal of the Boc group yields D-prolyl-glycine.

Peptides: Coupling reactions produce longer peptide chains.

Applications De Recherche Scientifique

Neuroprotective Applications

1-Boc-D-prolyl-glycine has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that cyclic prolyl glycine (cPG), a related compound, exhibits properties that can mitigate neuronal damage. For instance, cPG has shown promise in treating conditions such as:

- Alzheimer's Disease : cPG is believed to enhance cognitive function by regulating insulin-like growth factor-1 (IGF-1) levels, which are crucial for neuronal survival and plasticity .

- Parkinson's Disease : The administration of cPG has been associated with improved functional recovery in models of nigral-striatal lesions, suggesting its potential as a therapeutic agent for Parkinson's .

- Multiple Sclerosis : cPG may facilitate remyelination processes following white matter injury, thus offering therapeutic avenues for demyelinating diseases .

Drug Discovery and Development

The unique structure of this compound positions it as an essential building block in drug discovery. The compound's favorable pharmacokinetic properties enhance its utility in developing new therapeutic agents. Notable applications include:

- Peptide Drug Design : The dipeptide structure allows for modifications that can improve binding affinity and specificity towards biological targets, making it valuable in the optimization of lead compounds .

- Scaffold Hopping : Researchers are exploring the use of cyclic dipeptides like this compound to develop novel scaffolds that can lead to new classes of drugs with enhanced efficacy and safety profiles .

Metabolic Regulation

Research has highlighted the role of this compound in metabolic processes, particularly its influence on collagen metabolism and the regulation of hypoxia-inducible factors (HIFs). Key findings include:

- Collagen Synthesis : Proline derivatives have been shown to enhance collagen synthesis, which is critical for tissue repair and regeneration .

- HIF Regulation : Proline plays a role in modulating HIF-1α activity, influencing cellular responses to oxygen availability and potentially impacting cancer progression .

Case Studies and Research Findings

Several studies have documented the effects of this compound and related compounds:

Mécanisme D'action

The mechanism of action of 1-Boc-D-prolyl-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further coupling reactions, facilitating the formation of peptide bonds.

Comparaison Avec Des Composés Similaires

1-Boc-L-prolyl-glycine: Similar in structure but with the L-enantiomer of proline.

1-Boc-D-alanyl-glycine: Another Boc-protected dipeptide with alanine instead of proline.

1-Boc-D-prolyl-alanine: Similar structure but with alanine instead of glycine.

Uniqueness: 1-Boc-D-prolyl-glycine is unique due to the presence of the D-enantiomer of proline, which can impart different biological activities and properties compared to its L-counterpart. This uniqueness makes it valuable in studying stereochemistry and its effects on peptide function and structure.

Activité Biologique

1-Boc-D-prolyl-glycine is a synthetic amino acid derivative, specifically a Boc-protected form of D-prolyl-glycine. The Boc (tert-butoxycarbonyl) group is utilized in organic synthesis to protect amino groups during chemical reactions, making this compound significant in peptide synthesis and various biochemical applications. Its unique structure imparts distinct biological activities, particularly in the context of protein synthesis, enzyme interactions, and cellular signaling.

This compound plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It is known to interact with various enzymes, including prolyl oligopeptidase, which is essential for the metabolism of proline-containing peptides. This interaction is vital for regulating peptide metabolism and cellular processes.

Cellular Effects

The compound has been shown to influence several cellular functions:

- Cell Signaling: It modulates signaling pathways that affect gene expression and cellular metabolism.

- Cell Proliferation: In HepG2 cells, this compound enhances insulin-like growth factor-1 (IGF-1) secretion, promoting cell proliferation.

- Neuroprotection: Similar compounds, such as glycine, exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Molecular Mechanism

The molecular mechanism of action involves binding to specific enzymes and proteins, leading to either inhibition or activation. For instance:

- Enzyme Interaction: It can inhibit prolyl oligopeptidase activity, thereby regulating the cleavage of proline-containing peptides.

- Gene Expression Modulation: The compound influences the expression of genes related to metabolic functions and stress responses.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

Synthesis Route

The synthesis of this compound typically involves:

- Protection of D-Proline: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in a basic environment.

- Coupling with Glycine: The Boc-protected D-proline is coupled with glycine via coupling reagents such as dicyclohexylcarbodiimide (DCC), often facilitated by a catalyst like 4-dimethylaminopyridine (DMAP).

Chemical Reactions Analysis

The compound undergoes several chemical reactions:

- Deprotection: The Boc group can be removed under acidic conditions.

- Coupling Reactions: It can be coupled with other amino acids or peptides to form longer chains.

- Oxidation/Reduction Reactions: Less common but possible under certain conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 1-Boc-L-prolyl-glycine | L-enantiomer of proline | Similar peptide synthesis roles |

| 1-Boc-D-alanyl-glycine | Boc-protected dipeptide with alanine | Variations in biological activity |

| 1-Boc-D-prolyl-alanine | Similar structure with alanine | Different metabolic pathways |

Uniqueness: The presence of the D-enantiomer in this compound allows for distinct biological activities compared to its L-counterpart, making it valuable for studying stereochemistry's effects on peptide function and structure.

Neuroprotective Effects

Research has demonstrated that glycine derivatives exhibit protective effects against neurodegeneration. For instance:

- A study found that glycine reduced oxidative stress markers and apoptosis in neuronal cells exposed to harmful agents like d-galactose. This suggests potential therapeutic applications for compounds like this compound in neuroprotection .

Collagen Synthesis

Proline precursors are critical for collagen synthesis. Studies indicate that amino acids like proline enhance collagen deposition and improve wound healing outcomes in animal models. This highlights the potential applications of this compound in regenerative medicine .

Propriétés

IUPAC Name |

2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJXCLBLFPFXEN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.